molecular formula C19H18BrClN4O B4583777 N-(3-bromophenyl)-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea

N-(3-bromophenyl)-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea

Cat. No. B4583777
M. Wt: 433.7 g/mol
InChI Key: NOHDAVQNAZCXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(3-bromophenyl)-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea and related compounds involves multiple steps, including the reaction of appropriate precursors under controlled conditions. A similar process involves the reaction of 2-amino-5-styryl-1,3,4-thiadiazole with 4-bromobenzoyl isocyanate, showcasing the methodology for synthesizing complex urea derivatives (Xin, 2006).

Molecular Structure Analysis

The molecular structure of urea derivatives, including the arrangement of bromophenyl and chlorophenyl groups, is crucial for their properties. These molecules often form dimers via intermolecular hydrogen bonds, as seen in compounds where the bromophenyl and chlorophenyl groups lie in specific positions relative to the urea carbonyl O atom, which influences their overall structure and interactions (Yamin & Mardi, 2003).

Chemical Reactions and Properties

The chemical behavior of N-(3-bromophenyl)-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea derivatives includes their reactivity towards various reagents and conditions. These compounds can participate in reactions typical for ureas, such as interactions with amines, acids, and other nucleophiles, contributing to their versatile chemical properties.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are influenced by the molecular arrangement and intermolecular forces. The crystal packing and hydrogen bonding patterns significantly affect these properties, as demonstrated in studies where molecules are linked by paired N’H···O hydrogen bonds, forming dimers and exhibiting specific crystal packing behaviors (Xin, 2006).

Scientific Research Applications

Agronomic Performance and Nitrogen Management

  • Urea derivatives, including those with nitrification and urease inhibitors, have been studied for their effects on agronomic performance and nitrogen losses in crops such as potatoes. These studies explore how such additives can improve yield and reduce nitrogen losses to the environment, highlighting their potential in enhancing agricultural sustainability (Souza, Rosen, & Venterea, 2019).

Plant Growth Regulation

  • Certain urea derivatives exhibit cytokinin-like activity, which can positively regulate cell division and differentiation in plants. This has implications for in vitro plant morphogenesis studies, potentially offering new ways to enhance plant growth and development (Ricci & Bertoletti, 2009).

Molecular Structure and Interactions

  • The structural analysis of urea derivatives can reveal important information about their molecular interactions and properties. For example, the study of N-p-Bromophenyl-N'-(2-chlorobenzoyl)urea provided insights into its crystal structure and hydrogen bonding patterns, which are essential for understanding the compound's reactivity and potential applications (Yamin & Mardi, 2003).

Anticancer Research

  • Urea derivatives have also been explored for their anticancer properties, with studies showing that certain compounds exhibit significant antiproliferative effects on various cancer cell lines. This suggests their potential as templates for developing new anticancer agents (Feng et al., 2020).

properties

IUPAC Name

1-(3-bromophenyl)-3-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrClN4O/c1-12-18(23-19(26)22-16-8-5-7-15(20)10-16)13(2)25(24-12)11-14-6-3-4-9-17(14)21/h3-10H,11H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHDAVQNAZCXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-bromophenyl)-3-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
Reactant of Route 3
Reactant of Route 3
N-(3-bromophenyl)-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
Reactant of Route 4
Reactant of Route 4
N-(3-bromophenyl)-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
Reactant of Route 5
Reactant of Route 5
N-(3-bromophenyl)-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
Reactant of Route 6
Reactant of Route 6
N-(3-bromophenyl)-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.